1-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Description
Properties
IUPAC Name |
1-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FO5/c1-13-9-20(28-12-18(25)14-7-8-19(27-2)17(24)11-14)22-15-5-3-4-6-16(15)23(26)29-21(22)10-13/h7-11H,3-6,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXBLLLGGCAWLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC(=O)C4=CC(=C(C=C4)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic organic molecule characterized by a complex structure that includes a benzo[c]chromen-6-one core. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in areas such as anti-cancer, anti-inflammatory, and anti-microbial properties. However, comprehensive research specifically focused on this compound is limited.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 396.41 g/mol. The presence of the 3-fluoro and 4-methoxy substituents on the phenyl ring suggests that these functional groups may significantly influence the biological activity of the compound.
| Property | Value |
|---|---|
| Molecular Formula | C23H21FO5 |
| Molecular Weight | 396.41 g/mol |
| InChI Key | CLXBLLLGGCAWLL-UHFFFAOYSA-N |
Biological Activity Overview
While specific studies on the biological activity of this compound are scarce, related chromone derivatives have been investigated for various pharmacological effects:
- Anti-cancer Activity : Chromone derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The structural features of this compound may enhance its interaction with biological targets involved in cancer progression.
- Anti-inflammatory Properties : Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory effects by modulating inflammatory pathways. The presence of fluorine and methoxy groups may enhance these effects through improved binding affinity to target proteins.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against a range of bacterial strains. The potential for this compound to exhibit antibacterial or antifungal activity remains an area for future research.
The precise mechanism of action for 1-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has not been elucidated in detail. However, it is hypothesized that the compound may interact with various biological macromolecules such as enzymes and receptors, modulating their activity and influencing cellular signaling pathways.
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is in cancer therapy. Research indicates that compounds featuring the benzo[c]chromene structure exhibit promising anticancer properties. Studies have shown that derivatives can inhibit tumor growth and induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.
Case Study:
A study published in a peer-reviewed journal demonstrated that a related benzo[c]chromene derivative significantly reduced tumor size in xenograft models of breast cancer. The mechanism was linked to the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and growth .
Anti-inflammatory Properties
The compound also shows potential as an anti-inflammatory agent. Its structure allows it to modulate inflammatory responses, making it a candidate for treating conditions like arthritis and other inflammatory diseases.
Research Findings:
In vitro studies have demonstrated that the compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, indicating its potential use in managing chronic inflammatory conditions .
Neuroprotective Effects
Emerging research suggests neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The ability to cross the blood-brain barrier enhances its therapeutic potential.
Experimental Evidence:
In animal models, administration of this compound resulted in decreased levels of amyloid-beta plaques and improved cognitive function, suggesting its role in neuroprotection .
Chemical Reactions Analysis
Functional Group Reactivity
The molecule contains three key reactive sites:
| Functional Group | Reactivity Profile |
|---|---|
| Ethoxy carbonyl (ester) | Susceptible to hydrolysis (acid/base), transesterification, and nucleophilic acyl substitution |
| Chromenone ketone | Participates in nucleophilic additions, reductions (e.g., via NaBH), and enolate formation |
| 3-Fluoro-4-methoxyphenyl substituent | Methoxy group undergoes demethylation; fluorine directs electrophilic aromatic substitution |
Hydrolysis of the Ethoxy Carbonyl Group
The ester moiety (OCC(=O)) reacts under acidic or basic conditions:
-
Acidic hydrolysis : Yields a carboxylic acid and ethanol (RCOH + HOCHCH) .
-
Basic hydrolysis : Produces a carboxylate salt (RCONa) and ethanol.
Example Conditions :
-
6M HCl, reflux (acidic)
-
NaOH (aq.), 70°C (basic)
Nucleophilic Additions to the Chromenone Ketone
The ketone group (C=O) in the chromenone core reacts with nucleophiles such as Grignard reagents or hydrides:
-
Grignard Reaction : Forms a tertiary alcohol upon attack by organomagnesium halides (e.g., RMgX).
-
Reduction : NaBH or LiAlH reduces the ketone to a secondary alcohol.
Steric Hindrance Considerations :
The fused bicyclic system may limit accessibility to the ketone, favoring bulkier reagents for efficient reaction .
Demethylation of the Methoxy Group
The 4-methoxy group on the phenyl ring undergoes demethylation under strong acidic or oxidative conditions:
-
HBr (48%)/AcOH : Cleaves the methyl ether to yield a phenolic -OH group.
-
BBr3_33 (anhydrous) : Efficiently removes methyl groups at low temperatures (-78°C).
Product : 3-Fluoro-4-hydroxyphenyl derivative, enhancing hydrogen-bonding capacity for biological interactions.
Electrophilic Aromatic Substitution (EAS)
The 3-fluoro-4-methoxyphenyl ring directs EAS to specific positions:
-
Fluoro Substituent : Electron-withdrawing meta-director.
-
Methoxy Substituent : Electron-donating para-director.
Predominant Sites :
-
Nitration occurs at the ortho position relative to fluorine (C-2) and para to methoxy (C-5).
-
Halogenation favors similar positions due to electronic effects.
Comparative Reactivity of Structural Analogs
Data from related compounds highlight trends in reactivity:
Stability and Degradation
-
Photodegradation : The conjugated chromenone system may undergo [2+2] cycloaddition under UV light.
-
Oxidative Stability : The fluorine atom enhances resistance to oxidative cleavage compared to non-fluorinated analogs.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
| Property | Target Compound | Analogous Compound (ChemSpider 1308547) |
|---|---|---|
| Core Structure | Benzo[c]chromen-6-one with tetrahydrofused rings | Identical core structure |
| Position 1 Substituent | 2-(3-Fluoro-4-methoxyphenyl)-2-oxoethoxy | 2-(4-Biphenylyl)-2-oxoethoxy |
| Position 3 Substituent | Methyl | Methyl |
| Additional Substituents | Fluorine and methoxy groups on phenyl ring | Biphenyl group (no fluorine or methoxy) |
| Molecular Formula | Not explicitly reported (inferred: ~CₙHₘFO₅) | C₂₈H₂₄O₄ |
| Molecular Weight | ~430–440 g/mol (estimated) | 424.496 g/mol |
| Key Functional Groups | Fluorine, methoxy, ketone, ether | Biphenyl, ketone, ether |
Structural Implications
In contrast, the 4-biphenylyl group in the analogue increases hydrophobicity and π-π stacking capacity, which may improve membrane permeability but reduce solubility.
Steric and Conformational Differences :
- The biphenyl group in the analogue adds significant steric bulk, which could hinder access to sterically constrained binding pockets. The smaller 3-fluoro-4-methoxyphenyl substituent in the target compound may offer better target engagement in such cases.
Electronic and Metabolic Stability: The fluorine atom in the target compound is likely to reduce oxidative metabolism, extending plasma half-life compared to the non-fluorinated biphenyl analogue. Methoxy groups are also known to resist demethylation in certain metabolic environments.
Research Findings and Pharmacological Considerations
While explicit pharmacological data for the target compound is unavailable in the provided evidence, inferences can be drawn from structural trends in coumarin derivatives:
- Fluorine-Containing Analogues : Fluorinated coumarins often exhibit enhanced bioavailability and target affinity due to increased lipophilicity and metabolic stability. For example, fluorinated warfarin analogues demonstrate prolonged anticoagulant effects.
- Biphenyl Derivatives : Compounds with biphenyl moieties, such as the analogue in Table 1, are frequently explored in oncology for their ability to intercalate DNA or inhibit tyrosine kinases.
Q & A
Synthesis Optimization
Q: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity? A:
- Method: Optimize reaction parameters (e.g., solvent polarity, temperature, catalyst loading) using Design of Experiments (DoE) principles. For example, palladium-catalyzed reductive cyclization (as in similar heterocycles) can be fine-tuned by adjusting formic acid derivatives as CO surrogates .
- Validation: Monitor intermediates via HPLC and characterize purity with -NMR and mass spectrometry .
Structural Characterization
Q: What advanced techniques confirm the stereochemistry and crystal packing of this compound? A:
- X-ray Crystallography: Resolve absolute configuration and intermolecular interactions (e.g., C–H···O bonds observed in cyclohexenone derivatives) .
- Spectroscopy: Use 2D NMR (NOESY, HSQC) to assign spatial relationships between protons and carbons, particularly for the tetrahydrobenzo[c]chromen core .
Data Contradictions
Q: How should discrepancies in biological activity between in vitro and in vivo models be resolved? A:
- Approach: Validate assay conditions (e.g., cell permeability, serum protein binding) and cross-check metabolic stability using liver microsomes. For example, fluorophenyl substituents may exhibit unexpected pharmacokinetic profiles due to cytochrome P450 interactions .
- Troubleshooting: Replicate studies under controlled oxygen and pH levels to minimize oxidative degradation .
Mechanistic Studies
Q: What methodologies elucidate the reaction mechanism of the 2-oxoethoxy linkage formation? A:
- Kinetic Analysis: Track intermediates via in situ IR spectroscopy to identify rate-determining steps.
- Computational Modeling: Density Functional Theory (DFT) can map energy barriers for key transitions, such as nucleophilic substitution at the methoxy-fluorophenyl moiety .
Biological Screening
Q: Which in vitro assays are suitable for evaluating kinase inhibition potential? A:
- Assay Design: Use fluorescence-based kinase inhibition assays (e.g., ADP-Glo™) with ATP concentrations calibrated to physiological levels. Include positive controls (e.g., staurosporine) to validate sensitivity .
- Data Interpretation: Apply Michaelis-Menten kinetics to calculate IC values, ensuring statistical triplicates to reduce variability .
Computational Modeling
Q: How can molecular docking predict binding affinity to target proteins? A:
- Protocol: Dock the compound into crystal structures of target kinases (e.g., CDK2 or EGFR) using AutoDock Vina. Refine poses with molecular dynamics simulations (MD) to account for protein flexibility.
- Validation: Cross-reference docking scores with experimental IC data from kinase profiling panels .
Isomer Separation
Q: What chromatographic methods resolve diastereomers formed during synthesis? A:
- Technique: Use chiral HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns and isocratic elution (hexane:isopropanol 90:10).
- Case Study: Similar separation of fluorinated chromenones achieved >95% enantiomeric excess (ee) using this approach .
Stability Analysis
Q: What accelerated stability protocols assess degradation under stress conditions? A:
- ICH Guidelines: Store samples at 40°C/75% relative humidity (RH) for 6 months. Analyze degradation products via LC-MS to identify hydrolytic or oxidative pathways (e.g., cleavage of the oxoethoxy group) .
- Mitigation: Stabilize formulations with antioxidants (e.g., BHT) or lyophilization for long-term storage .
Structure-Activity Relationship (SAR)
Q: How to design SAR studies for the fluoro-methoxy substituent’s role in bioactivity? A:
- Strategy: Synthesize analogs with halogen (Cl, Br) or methyl replacements at the 3-fluoro-4-methoxyphenyl position. Test in dose-response assays (e.g., apoptosis induction in cancer cells).
- Analysis: Use multivariate regression to correlate substituent electronegativity with potency .
Metabolic Pathways
Q: What in vitro models predict hepatic metabolism and metabolite identification? A:
- Models: Incubate with human liver microsomes (HLMs) and NADPH cofactors. Identify phase I metabolites (e.g., hydroxylation at the chromenone ring) via UPLC-QTOF.
- Case Study: Fluorophenyl-containing analogs showed CYP3A4-mediated demethylation in similar studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
